molecular formula C15H9BrCl2O2 B8257660 2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione CAS No. 52046-58-9

2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione

Cat. No.: B8257660
CAS No.: 52046-58-9
M. Wt: 372.0 g/mol
InChI Key: JFGUPYXLGREDOH-UHFFFAOYSA-N
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Description

2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H9BrCl2O2. It is a solid substance that is primarily used in research and development. This compound is known for its unique structure, which includes bromine and chlorine atoms attached to a propane-1,3-dione backbone.

Preparation Methods

The synthesis of 2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione typically involves the bromination of 1,3-bis(4-chlorophenyl)propane-1,3-dione. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical compounds.

    Biology: The compound is used in biochemical studies to investigate the effects of brominated and chlorinated organic compounds on biological systems.

    Medicine: Research involving this compound includes studying its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The compound can also interact with enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Bromo-

Properties

IUPAC Name

2-bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2O2/c16-13(14(19)9-1-5-11(17)6-2-9)15(20)10-3-7-12(18)8-4-10/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGUPYXLGREDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236100
Record name 2-Bromo-1,3-bis(4-chlorophenyl)-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52046-58-9
Record name 2-Bromo-1,3-bis(4-chlorophenyl)-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52046-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-bis(4-chlorophenyl)-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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